N-Tritylglycine

Overview

Description

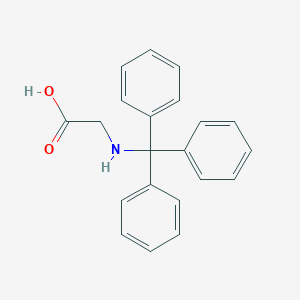

N-Tritylglycine is an N-protected glycine used for the preparation of peptides . It has a linear formula of C23H23NO2 .

Synthesis Analysis

N-Tritylglycine is prepared from trityl chloride, bromide, or tetrafluoroborate with ammonia or amines . The preparation usually involves reacting trityl alcohol with glycine under acidic conditions .Molecular Structure Analysis

The molecular formula of N-Tritylglycine is C21H19NO2 . The molecular weight is 317.38 .Chemical Reactions Analysis

N-Tritylglycine is used in solution phase peptide synthesis . It is an N-protected glycine, meaning it is used in the preparation of peptides .Physical And Chemical Properties Analysis

N-Tritylglycine is a white crystalline or powdery solid . It is soluble in some non-polar solvents, such as acetonitrile, dimethyl sulfoxide, and chloroform, but insoluble in water . It has a predicted density of 1.178±0.06 g/cm3, a melting point of 172-174°C, a predicted boiling point of 480.0±33.0 °C, and a flash point of 387.8°C .Scientific Research Applications

-

Peptide Synthesis

- N-Tritylglycine is used in the field of biochemistry for peptide synthesis .

- It is an N-protected glycine, which means it has a protective group (trityl) attached to the nitrogen atom of the glycine molecule. This protective group prevents unwanted reactions from occurring at the nitrogen atom during peptide synthesis .

- The method of application involves incorporating N-Tritylglycine into a peptide chain during the synthesis process. The trityl protective group is then removed in a later step to reveal the glycine residue .

- The outcome of this application is the successful synthesis of peptides with the desired sequence of amino acid residues .

-

Therapeutics for Niemann-Pick Type C Disease

- N-Tritylglycine has been used in the field of medicine for the treatment of Niemann-Pick type C disease .

- Researchers developed stimuli-labile polyrotaxanes (PRXs) composed of β-cyclodextrin (β-CD), Pluronic as an axle polymer, and acid-cleavable N-triphenylmethyl groups as bulky stopper molecules .

- The method of application involves the use of these PRXs as therapeutics for Niemann-Pick type C disease .

- The outcome of this application is the effective treatment of Niemann-Pick type C disease .

-

Chemical Processes

- N-Tritylglycine is used in the field of chemistry for various chemical processes .

- Trityl moieties, such as the one in N-Tritylglycine, are used as protective groups, catalysts for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagents, polymer and peptide synthesis, chiral catalysts, activity-based probes, and photochemical reactions .

- The method of application involves using N-Tritylglycine in various chemical reactions. For example, trityl cations are widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .

- The outcome of this application is the successful execution of various chemical reactions .

-

Synthesis of Tris (Tetrathiaaryl)Methyl Radicals

- N-Tritylglycine is used in the field of chemistry for the synthesis of tris (tetrathiaaryl)methyl radicals .

- The method of application involves using N-Tritylglycine in the synthetic approaches to the tris (tetrathiaaryl)methyl radicals .

- The outcome of this application is the successful synthesis of tris (tetrathiaaryl)methyl radicals .

-

Olefin Polymerization

- N-Tritylglycine is used in the field of polymer chemistry for olefin polymerization .

- Trityl cations, such as the one in N-Tritylglycine, are extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .

- The method of application involves using N-Tritylglycine in olefin polymerization reactions .

- The outcome of this application is the successful execution of olefin polymerization reactions .

-

Synthesis of Stable Paramagnetic Reagents

- N-Tritylglycine is used in the field of chemistry for the synthesis of stable paramagnetic reagents .

- The method of application involves using N-Tritylglycine in the synthetic approaches to the tris(tetrathiaaryl)methyl radicals .

- The outcome of this application is the successful synthesis of stable paramagnetic reagents .

properties

IUPAC Name |

2-(tritylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c23-20(24)16-22-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,22H,16H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXRXWLKUYPGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290092 | |

| Record name | N-Tritylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Tritylglycine | |

CAS RN |

5893-05-0 | |

| Record name | 5893-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Tritylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

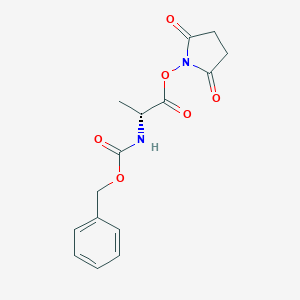

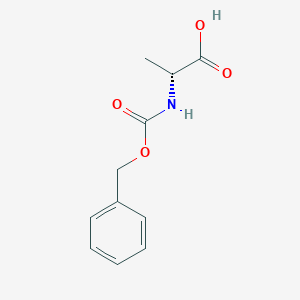

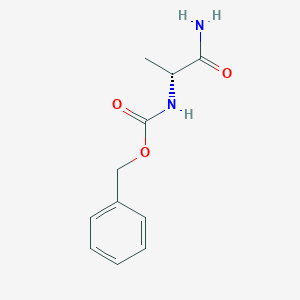

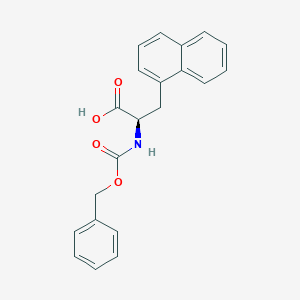

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

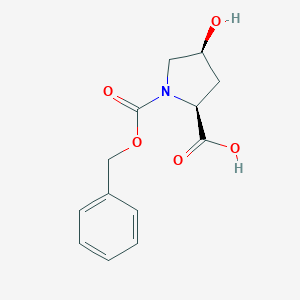

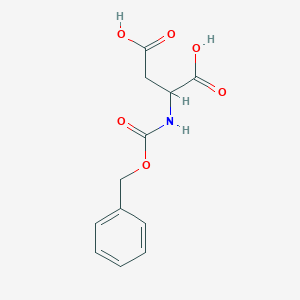

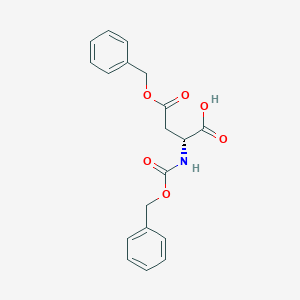

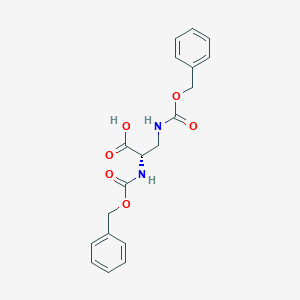

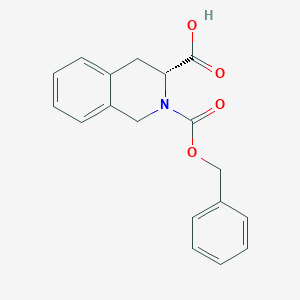

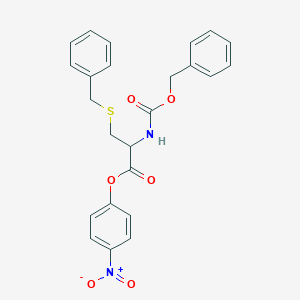

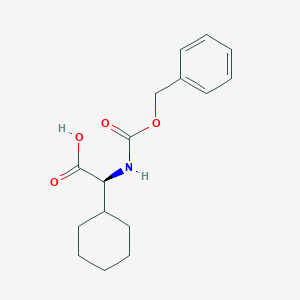

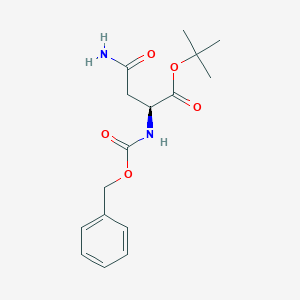

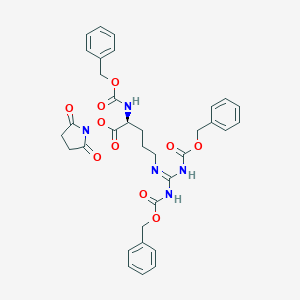

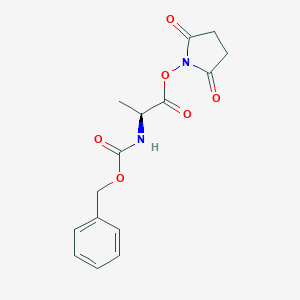

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.